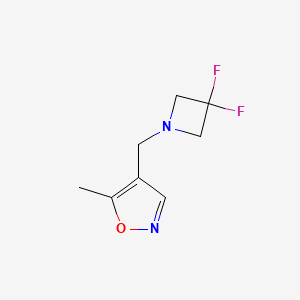
4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole, also known as AZD1775, is a small molecule inhibitor that targets the checkpoint kinase 1 (CHK1) enzyme. CHK1 is a key regulator of the DNA damage response pathway, which is activated in response to DNA damage or replication stress. AZD1775 has shown potential as a cancer therapy, as it can sensitize cancer cells to DNA-damaging agents and induce cell death.
作用机制
4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole targets the CHK1 enzyme, which is a key regulator of the DNA damage response pathway. CHK1 plays a critical role in cell cycle checkpoint activation, DNA repair, and replication fork stabilization. By inhibiting CHK1, 4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole can sensitize cancer cells to DNA-damaging agents and induce cell death. It can also cause replication stress and DNA damage, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole has been shown to have several biochemical and physiological effects in cancer cells. It can induce replication stress and DNA damage, leading to cell cycle arrest and apoptosis. It can also inhibit DNA repair pathways, such as homologous recombination and non-homologous end joining. 4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole has been shown to sensitize cancer cells to various DNA-damaging agents, including radiation and chemotherapy drugs.
实验室实验的优点和局限性
4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has shown promising results in preclinical models of cancer, making it a useful tool for studying cancer biology and therapeutic strategies. However, there are also some limitations to using 4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole in lab experiments. It can be toxic to normal cells, which can limit its use in certain assays. It can also have off-target effects, which can complicate data interpretation.
未来方向
There are several future directions for research on 4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole. One area of interest is the development of combination therapies that can enhance the efficacy of 4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole in cancer treatment. Another area of research is the identification of biomarkers that can predict response to 4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole. Additionally, there is a need for further clinical trials to evaluate the safety and efficacy of 4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole in cancer patients. Finally, there is a need for more research on the mechanism of action of 4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole, which can help to identify new therapeutic targets and improve cancer treatment strategies.
合成方法
4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole can be synthesized using a multi-step process, starting from commercially available starting materials. The synthesis involves the formation of the azetidine and isoxazole rings, followed by the introduction of the difluoroazetidine group. The final product is obtained through purification and isolation steps.
科学研究应用
4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole has been extensively studied in preclinical models of cancer, where it has shown promising results as a single agent or in combination with other therapies. It has been tested in a variety of cancer types, including lung, breast, ovarian, and pancreatic cancer. 4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole has also been studied in clinical trials, where it has shown some efficacy in patients with advanced solid tumors.
属性
IUPAC Name |
4-[(3,3-difluoroazetidin-1-yl)methyl]-5-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O/c1-6-7(2-11-13-6)3-12-4-8(9,10)5-12/h2H,3-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJHTTJIUXDDGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CC(C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

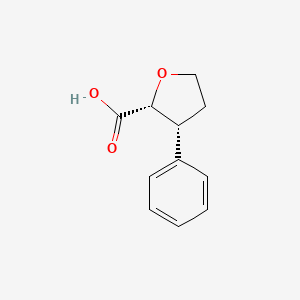
![N-(2-chlorophenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2758542.png)
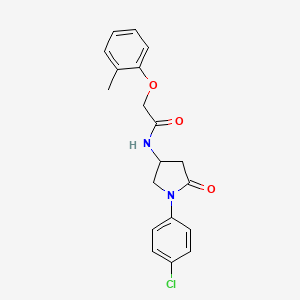
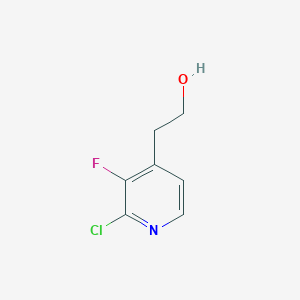
![3-isobutyl-1,7-dimethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2758546.png)
![N-(2,5-dimethylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2758547.png)
amino}propanenitrile](/img/structure/B2758549.png)
![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-phenoxypropanamide](/img/structure/B2758552.png)

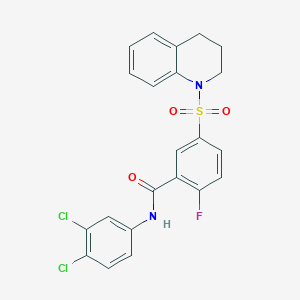

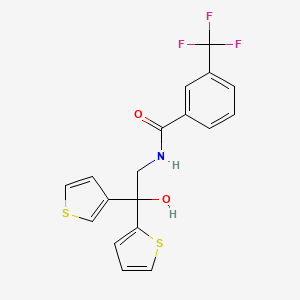
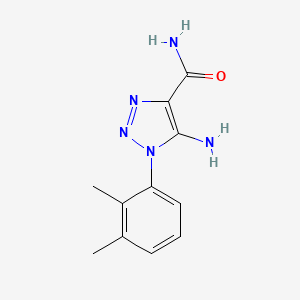
![6-Benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2758561.png)